(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the benzodioxole moiety: This step involves the alkylation of the thiazolidinone intermediate with a benzodioxole-containing alkyl halide.
Formation of the pyrazole ring: This is typically done through a cyclization reaction involving a hydrazine derivative and a diketone.
Final condensation: The final step involves the condensation of the pyrazole intermediate with the thiazolidinone intermediate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H17N3O3S3 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17N3O3S3/c29-24-22(34-25(32)27(24)13-16-8-9-19-20(11-16)31-15-30-19)12-17-14-28(18-5-2-1-3-6-18)26-23(17)21-7-4-10-33-21/h1-12,14H,13,15H2/b22-12- |
InChI Key |
NRINYPDPUMOHDQ-UUYOSTAYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=S |
Origin of Product |
United States |
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